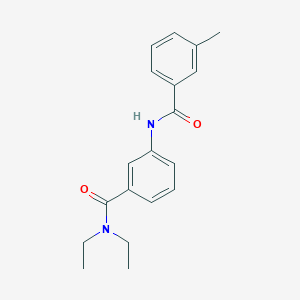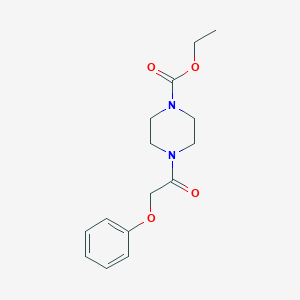
3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide, also known as TMB-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. TMB-3 is a derivative of the natural compound harmine, which is found in several plant species, including Peganum harmala and Banisteriopsis caapi. The synthesis of TMB-3 involves the modification of harmine through the addition of a pyridine ring and a benzamide group.
作用機序
The exact mechanism of action of 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide is not fully understood. However, it is thought to interact with several cellular pathways, including the serotonin and dopamine systems in the brain, as well as the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects:
3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter systems in the brain, and the inhibition of viral replication. However, the specific effects of 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide can vary depending on the specific cell type and experimental conditions used.
実験室実験の利点と制限
One advantage of using 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide in lab experiments is its potential therapeutic properties in several areas of scientific research. Additionally, 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide is a relatively stable compound that can be synthesized in relatively large quantities. However, one limitation of using 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide in lab experiments is that its specific effects can vary depending on the specific cell type and experimental conditions used.
将来の方向性
There are several future directions for the research on 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide. One area of research is the further elucidation of its mechanism of action, particularly in the context of its potential therapeutic properties. Additionally, further research is needed to determine the specific conditions under which 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide is most effective, particularly in the context of cancer and infectious disease research. Finally, the potential use of 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide in clinical settings should be explored further, particularly in the context of its potential as an antidepressant or antiviral therapy.
科学的研究の応用
3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide has shown potential in several areas of scientific research, including neuropharmacology, cancer research, and infectious disease research. In neuropharmacology, 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide has been shown to have antidepressant and anxiolytic properties, potentially through its interaction with the serotonin and dopamine systems in the brain. In cancer research, 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer and leukemia cells. In infectious disease research, 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide has been shown to have antiviral properties against several viruses, including HIV and herpes simplex virus.
特性
製品名 |
3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide |
|---|---|
分子式 |
C16H18N2O5 |
分子量 |
318.32 g/mol |
IUPAC名 |
3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide |
InChI |
InChI=1S/C16H18N2O5/c1-20-12-7-10(8-13(21-2)15(12)23-4)16(19)18-11-5-6-14(22-3)17-9-11/h5-9H,1-4H3,(H,18,19) |
InChIキー |
LEGMHUCBFXAVLY-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
正規SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)




![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)
![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)

![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)
